

# Gas-Phase Thermochemistry of Hexamethylbenzene: A Technical Guide

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## Compound of Interest

Compound Name: Hexamethylbenzene

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This technical guide provides a comprehensive overview of the gas-phase thermochemistry of **hexamethylbenzene** (C<sub>12</sub>H<sub>18</sub>). The information is compiled from established databases and peer-reviewed literature to ensure accuracy and reliability, catering to the needs of researchers and professionals in chemistry and drug development. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents a logical workflow for acquiring and utilizing such data.

## Core Thermochemical Data

**Hexamethylbenzene**, a unique aromatic hydrocarbon with six methyl groups substituting all hydrogen atoms on the benzene ring, exhibits distinct thermochemical properties in the gas phase.<sup>[1]</sup> These properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

## Quantitative Data Summary

The following tables summarize the key gas-phase thermochemical data for **hexamethylbenzene**, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.<sup>[2][3][4]</sup>

Table 1: Standard Molar Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )

| $\Delta_f H^\circ_{\text{gas}}$ (kJ/mol) | Temperature (K) | Reference                          |
|--|-----------------|------------------------------------|
| $-79.9 \pm 2.0$                          | 298.15          | Colomina, Jimenez, et al., 1989[2] |

Table 2: Standard Molar Entropy ( $S^\circ_{\text{gas}}$ )

| $S^\circ_{\text{gas}}$ (J/mol·K) | Temperature (K) | Reference        |
|----------------------------------|-----------------|------------------|
| $465.9 \pm 4.2$                  | 298.15          | Draeger, 1985[2] |

Table 3: Molar Heat Capacity at Constant Pressure ( $C_{p,\text{gas}}$ )

| Cp,gas (J/mol·K) | Temperature (K) | Reference        |
|------------------|-----------------|------------------|
| 184.4            | 200             | Draeger, 1985[3] |
| 241.5 ± 0.4      | 298.15          | Draeger, 1985[3] |
| 242.6            | 300             | Draeger, 1985[3] |
| 298.3            | 400             | Draeger, 1985[3] |
| 349.3            | 500             | Draeger, 1985[3] |
| 393.8            | 600             | Draeger, 1985[3] |
| 432.1            | 700             | Draeger, 1985[3] |
| 465.0            | 800             | Draeger, 1985[3] |
| 493.4            | 900             | Draeger, 1985[3] |
| 517.9            | 1000            | Draeger, 1985[3] |
| 539.0            | 1100            | Draeger, 1985[3] |
| 557.3            | 1200            | Draeger, 1985[3] |
| 573.1            | 1300            | Draeger, 1985[3] |
| 586.7            | 1400            | Draeger, 1985[3] |
| 598.6            | 1500            | Draeger, 1985[3] |

## Experimental Protocols

The accurate determination of thermochemical data relies on precise experimental methodologies. The following sections detail the protocols employed in the cited literature.

### Determination of Enthalpy of Formation

The standard enthalpy of formation of gaseous **hexamethylbenzene** reported by Colomina, Jimenez, et al. (1989) was determined using a combination of experimental techniques. The primary methods involved measuring the standard enthalpy of combustion of the solid compound in a bomb calorimeter and the standard enthalpy of sublimation.

The experimental workflow can be summarized as follows:

- **Combustion Calorimetry:** A sample of crystalline **hexamethylbenzene** was burned in a static-bomb calorimeter in the presence of excess oxygen. The energy of combustion was determined by measuring the temperature change of the calorimeter system.
- **Enthalpy of Sublimation:** The enthalpy of sublimation was determined by measuring the vapor pressure of the compound as a function of temperature using a Knudsen effusion technique. The Clausius-Clapeyron equation was then used to derive the enthalpy of sublimation from the vapor pressure data.
- **Calculation of Gas-Phase Enthalpy of Formation:** The standard enthalpy of formation in the gas phase was then calculated using Hess's law, combining the experimentally determined standard enthalpy of combustion of the solid and the standard enthalpy of sublimation.

## Determination of Heat Capacity and Entropy

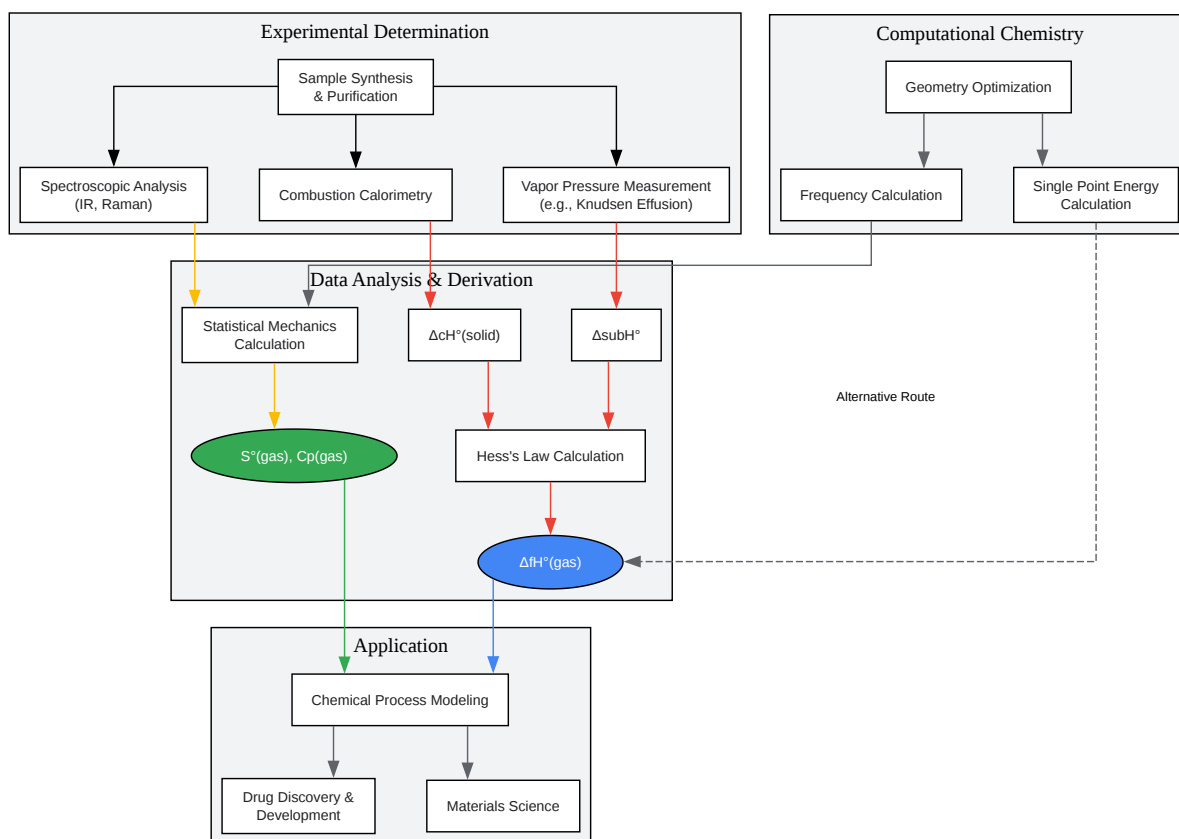
The gas-phase heat capacity and entropy values presented by Draeger (1985) were derived from statistical mechanics calculations based on experimental spectroscopic data.<sup>[3]</sup>

The general protocol for this approach is as follows:

- **Vibrational Spectroscopy:** The fundamental vibrational frequencies of the **hexamethylbenzene** molecule were determined using infrared (IR) and Raman spectroscopy.
- **Molecular Structure and Moments of Inertia:** The molecular geometry and moments of inertia were obtained from experimental data (e.g., X-ray diffraction) or quantum chemical calculations.
- **Statistical Mechanics Calculations:** The translational, rotational, and vibrational contributions to the heat capacity and entropy were calculated using standard statistical mechanics formulas. The vibrational contributions were calculated using the harmonic oscillator approximation based on the experimentally determined vibrational frequencies. Corrections for internal rotations of the methyl groups were also included.

## Visualization of Experimental and Computational Workflow

The following diagram illustrates a generalized workflow for the determination of gas-phase thermochemical data, integrating both experimental and computational approaches.



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Caption: Workflow for determining gas-phase thermochemical data.

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## References

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